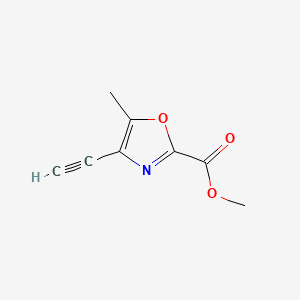

methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate

Description

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a synthetic oxazole derivative characterized by an ethynyl (-C≡CH) group at position 4, a methyl (-CH₃) group at position 5, and a methyl ester (-COOCH₃) at position 2. Oxazole derivatives are pivotal in medicinal chemistry due to their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The ethynyl substituent may enhance metabolic stability and enable participation in click chemistry, distinguishing it from analogs with halogens or alkyl groups .

Properties

IUPAC Name |

methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXKORSJNSMOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethynyl-5-methyl-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylate group can be reduced to an alcohol under suitable conditions.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is utilized in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets. For instance:

- Anticancer Agents : The compound has been investigated as a scaffold for synthesizing novel anticancer drugs. Studies have shown that derivatives of this oxazole can inhibit cancer cell proliferation by interfering with key metabolic pathways .

- Antiviral Activity : Research indicates that compounds containing the oxazole moiety exhibit antiviral properties, making them potential candidates for treating viral infections. The ethynyl group contributes to the compound's ability to interact with viral enzymes .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the context of click chemistry, which is a powerful method for constructing complex molecules efficiently.

- Click Chemistry : this compound can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to the formation of 1,2,3-triazoles. This reaction is significant for creating diverse libraries of compounds for drug discovery .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| CuAAC with azides | 1,2,3-Triazoles | >90 |

| Sonogashira coupling | Ethynyl derivatives | 85 |

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : The compound can be polymerized to create functional materials with applications in coatings and adhesives. Its reactivity allows it to form cross-linked networks that enhance mechanical properties .

Case Study 1: Synthesis of Anticancer Agents

A recent study detailed the synthesis of derivatives based on this compound that demonstrated potent anticancer activity against various cell lines. The derivatives were synthesized using a multi-step process involving click chemistry and subsequent functionalization. The most promising derivative exhibited IC50 values in the nanomolar range against breast cancer cells.

Case Study 2: Development of Antiviral Compounds

Another investigation focused on the antiviral potential of oxazole derivatives synthesized from this compound. The study showed that these compounds could inhibit viral replication by targeting specific viral proteins, with some derivatives achieving over 70% inhibition at low concentrations.

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylate group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Methyl 4-Chloro-5-Phenyl-1,3-Oxazole-2-Carboxylate (MCPOC)

- Substituents : 4-chloro (-Cl), 5-phenyl (-C₆H₅), 2-methyl ester .

- Synthesis : Produced via thermal ring expansion of methyl 2-benzoyl-2-chloro-2H-azirine-3-carboxylate in toluene .

- Key Features : Exhibits two low-energy conformers (I and II) with s-cis ester configurations; conformer I is 3.0 kJ/mol more stable than II in the gas phase .

- Spectroscopy : FTIR shows C-Cl stretches (~700 cm⁻¹) and ester carbonyl (~1700 cm⁻¹). DFT calculations confirm conformational preferences .

Ethyl 2-Hydroxy-4-Methyl-1,3-Oxazole-5-Carboxylate

- Substituents : 2-hydroxy (-OH), 4-methyl (-CH₃), 5-methyl ester .

- Synthesis: Not explicitly detailed in evidence.

Methyl 5-Methyl-2-Phenyl-1,3-Oxazole-4-Carboxylate

- Substituents : 5-methyl (-CH₃), 2-phenyl (-C₆H₅), 4-methyl ester .

- Synthesis : Likely via cyclization of acylated precursors.

- Key Features : Phenyl group enhances aromatic stacking interactions; used as a fluorophore or intermediate in drug discovery .

Target Compound: Methyl 4-Ethynyl-5-Methyl-1,3-Oxazole-2-Carboxylate

- Substituents : 4-ethynyl (-C≡CH), 5-methyl (-CH₃), 2-methyl ester.

- Synthesis: Hypothesized to involve ethynylation of a precursor (e.g., via Sonogashira coupling) or photochemical isomerization of azirines .

- Key Features : Ethynyl group enables click chemistry (e.g., Huisgen cycloaddition); IR expected to show C≡C stretches (~2100 cm⁻¹) and C≡C-H stretches (~3300 cm⁻¹).

Spectroscopic and Conformational Analysis

- MCPOC : Experimental and computational studies reveal conformational flexibility in the ester group, with s-cis configurations dominating .

- Target Compound : The linear ethynyl group may restrict rotation, favoring planar geometries and altering aggregation behavior compared to MCPOC.

Comparative Data Table

Biological Activity

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MEMO, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MEMO is characterized by the presence of an ethynyl group and a carboxylate moiety, which contribute to its unique reactivity and biological activity. The molecular formula is C₉H₉NO₃, with a molecular weight of approximately 179.17 g/mol. The structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

The biological activity of MEMO is primarily attributed to its ability to interact with specific molecular targets within cells. The ethynyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to:

- Enzyme Inhibition : MEMO may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Functions : By binding to target sites, it can disrupt normal cellular functions, which is particularly relevant in cancer therapy.

The carboxylate group enhances the solubility of MEMO, facilitating its transport across cell membranes and increasing its bioavailability in biological systems.

Antimicrobial Activity

Research has indicated that MEMO exhibits significant antimicrobial properties. It has been investigated against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : MEMO has shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, it was found to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

MEMO's anticancer potential has been a focal point in research. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through several mechanisms:

- Cytotoxicity : MEMO exhibited cytotoxic effects against human cancer cell lines such as colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2), with IC₅₀ values indicating significant potency .

The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antibacterial activity of MEMO against common pathogens. Results indicated that MEMO had a broad spectrum of activity, particularly against resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro assays demonstrated that MEMO significantly inhibited the proliferation of cancer cells while sparing normal cells. This selectivity underscores its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of oxazole derivatives revealed that modifications to the ethynyl and carboxylate groups could enhance biological activity, suggesting avenues for developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the oxazole core via cyclization of an appropriate precursor (e.g., β-ketoester derivatives). The ethynyl group can be introduced via Sonogashira coupling or alkyne functionalization under palladium catalysis. Purity optimization involves column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (silica GF254) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to verify substituent positions (e.g., ethynyl protons at ~2.5–3.5 ppm, oxazole ring carbons at 150–160 ppm).

- XRD : Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the planar oxazole ring and ethynyl geometry.

- FTIR : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm) and ethynyl C≡C stretch (~2100–2260 cm) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to prevent oxidation of the ethynyl group. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability in buffered solutions (pH 2–12) via HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) simulate reactivity in different media. Compare computed IR/Raman spectra with experimental data to validate electronic structure. Charge distribution analysis identifies potential sites for covalent modification (e.g., ethynyl group for click chemistry) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR coupling constants and expected dihedral angles can be resolved via NOESY/ROESY to assess spatial proximity of protons. For ambiguous carbonyl signals, employ -DEPT or HSQC to differentiate ester vs. oxazole carbons. Combine XRD with DFT-optimized geometries to reconcile bond-length anomalies .

Q. How can the compound’s biological activity be systematically evaluated in vitro?

- Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT/WST-1 viability assays. For enzyme inhibition (e.g., kinases), use fluorescence-based activity assays with recombinant proteins. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Include control compounds (e.g., staurosporine for kinases) and triplicate replicates to ensure statistical robustness .

Q. What are the challenges in scaling up the synthesis without compromising yield?

- Methodological Answer : Key challenges include maintaining regioselectivity during ethynylation and minimizing oxazole ring decomposition. Optimize reaction parameters via Design of Experiments (DoE): vary temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF). Use flow chemistry for controlled alkyne addition and in-line purification (scavenger resins). Monitor scalability via PAT (Process Analytical Technology) tools like ReactIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.